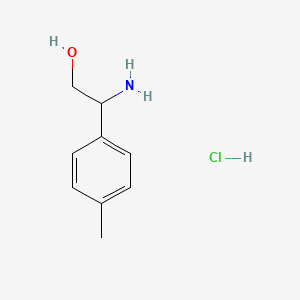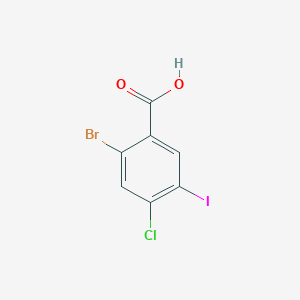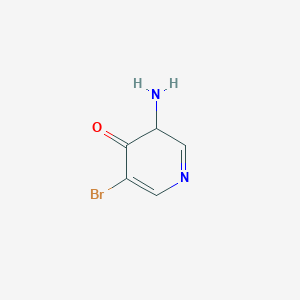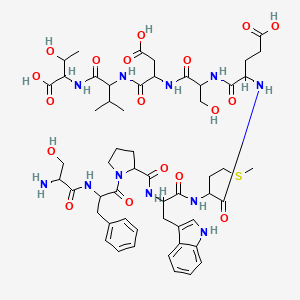
1-Isocyano-2-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Isocyano-2-méthoxy-4-nitrobenzène est un composé organique de formule moléculaire C8H6N2O3 . Il est caractérisé par la présence d'un groupe isocyano (-NC), d'un groupe méthoxy (-OCH3) et d'un groupe nitro (-NO2) liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-Isocyano-2-méthoxy-4-nitrobenzène peut être synthétisé par un processus en plusieurs étapes impliquant la nitration de l'anisole (méthoxybenzène) suivie de l'introduction du groupe isocyano. La nitration de l'anisole implique généralement la réaction avec un mélange d'acide nitrique concentré et d'acide sulfurique pour donner du 4-nitroanisole. Ensuite, le groupe isocyano peut être introduit en utilisant un réactif approprié tel que le chloroforme et l'hydroxyde de potassium dans des conditions spécifiques .
Méthodes de production industrielle : La production industrielle de 1-Isocyano-2-méthoxy-4-nitrobenzène peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Isocyano-2-méthoxy-4-nitrobenzène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le gaz hydrogène avec un catalyseur de palladium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis (par exemple, le chlorure d'aluminium) sont typiques des réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés nitro avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés aminés où le groupe nitro est réduit en une amine.
Substitution : Dérivés halogénés en fonction du substituant introduit.
Applications de la recherche scientifique
Le 1-Isocyano-2-méthoxy-4-nitrobenzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et les réactions multi-composants.
Médecine : Investigué pour son rôle dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-Isocyano-2-méthoxy-4-nitrobenzène implique son interaction avec diverses cibles moléculaires et voies. Le groupe isocyano peut agir comme un nucléophile, participant à des réactions avec des électrophiles. Le groupe nitro, étant un groupe attracteur d'électrons, influence la réactivité du cycle benzénique, le rendant plus sensible aux réactions de substitution aromatique électrophile .
Composés similaires :
4-Nitroanisole : Structure similaire mais sans le groupe isocyano.
1-Isocyano-4-nitrobenzène : Similaire mais sans le groupe méthoxy.
Unicité : Le 1-Isocyano-2-méthoxy-4-nitrobenzène est unique en raison de la présence à la fois du groupe isocyano et du groupe méthoxy, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette combinaison de groupes fonctionnels en fait un composé précieux en chimie de synthèse et dans diverses applications.
Applications De Recherche Scientifique
1-Isocyano-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-isocyano-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile, participating in reactions with electrophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
4-Nitroanisole: Similar structure but lacks the isocyano group.
1-Isocyano-4-nitrobenzene: Similar but without the methoxy group.
Uniqueness: 1-Isocyano-2-methoxy-4-nitrobenzene is unique due to the presence of both the isocyano and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
2008-62-0 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
1-isocyano-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5H,2H3 |
Clé InChI |
VDKINYWOFNMGRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)


![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)







![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)

